Coelichelin is produced by Streptomyces coelicolor, a soil-dwelling actinobacterium known for its ability to produce various secondary metabolites, including antibiotics. The gene cluster responsible for the biosynthesis of coelichelin has been identified through genomic sequencing and molecular analysis, revealing that it is synthesized via non-ribosomal peptide synthetases .
Coelichelin can be classified as follows:
The synthesis of coelichelin has been explored through various methodologies, with a notable focus on total synthesis approaches. A convergent total synthesis method has been developed, which involves the assembly of the tetrapeptide through key peptide couplings.
This synthetic route not only provides access to coelichelin but also facilitates the study of its biological properties and potential applications.
Coelichelin's molecular structure is characterized by a tripeptide configuration with specific functional groups that enable its iron-binding capabilities.
The detailed structure has been elucidated through computational analyses and experimental data derived from the non-ribosomal peptide synthetase encoding genes .
Coelichelin participates in several chemical reactions primarily related to its function as a siderophore.
The ability to form these complexes is a critical aspect of its biological function, allowing microorganisms to thrive in iron-limited environments.
The mechanism of action for coelichelin involves its interaction with iron ions, which facilitates microbial growth.
This mechanism underscores the importance of coelichelin in microbial ecology, particularly in nutrient-poor environments where iron availability is restricted.
Coelichelin exhibits distinct physical and chemical properties that are relevant to its function as a siderophore.
These properties are crucial for its effectiveness in biological systems and influence its potential applications in scientific research .
Coelichelin has several important applications within scientific research:
The continued study of coelichelin will likely yield further insights into its applications across various fields, including microbiology, environmental science, and medicine .
The discovery of coelichelin, a novel hydroxamate siderophore, stemmed from pioneering genome mining of Streptomyces coelicolor A3(2). Bioinformatic analysis revealed a cryptic non-ribosomal peptide synthetase (NRPS) gene cluster (BGC0000325) spanning 22.6 kb (located at nucleotides 510,823–533,448) [2] [7]. This cluster, designated cch, encodes 11 genes (SCO0489–SCO0499), with the trimodular NRPS cchH (SCO0492) serving as the central biosynthetic machinery. Unusually, cchH lacks a canonical C-terminal thioesterase domain essential for peptide chain release, suggesting a novel termination mechanism [7].
Table 1: Genes within the Coelichelin Biosynthetic Gene Cluster (BGC0000325)
Gene (Locus) | Protein Function | Domain Organization | Role in Biosynthesis |
---|---|---|---|
SCO0492 (cchH) | Trimodular NRPS | A1-PCP-C-A2-PCP-C-A3-PCP | Peptide chain assembly |
SCO0499 | Formyltransferase | Formylation domain | N-terminal formylation |
SCO0498 | Peptide monooxygenase | Fe²⁺/αKG-dependent oxygenase | Hydroxylation of ornithine |
SCO0495–SCO0497 | ABC transporter ATPase/permeases | Transmembrane domains | Siderophore export/uptake |
SCO0490 | Esterase | α/β hydrolase fold | Unknown (putative tailoring) |
Functional validation involved heterologous expression and gene knockout studies. Deletion of cchH abolished coelichelin production, while complementation restored it. Crucially, structure-based substrate prediction for the three adenylation (A) domains of CchH accurately forecasted the incorporation of L-threonine (A1), N⁵-hydroxy-L-ornithine (A2), and N⁵-formyl-N⁵-hydroxy-L-ornithine (A3), later confirmed by NMR of the isolated tetrapeptide [7]. The esterase CchJ (SCO0491) was implicated in chain release via ester bond cleavage, compensating for the missing thioesterase [7].
Comparative analysis reveals coelichelin’s biosynthetic uniqueness among actinobacterial siderophores:
Table 2: Comparative Features of Actinobacterial Siderophore BGCs
Siderophore | Producer | BGC Type | Key Enzymes | Regulatory Cues |
---|---|---|---|---|
Coelichelin | S. coelicolor | NRPS (atypical) | CchH (trimodular NRPS), CchJ (esterase) | Iron starvation, DasR/GlnR regulators |
Desferrioxamine E | S. pilosus | NRPS-independent | DesABCD (Lys decarboxylase/hydroxylase) | Fur protein repression |
Amychelin | Amycolatopsis sp. | NRPS | AcsABCD (tetramodular NRPS) | Iron-responsive small RNA |
Salinichelin | Salinispora | Hybrid NRPS-PKS | Non-ribosomal synthetase + PKS | Unknown (cryptic) |
Regulatory cross-talk exists between siderophore production and global nutrient-sensing systems. The DasR regulon (responsive to N-acetylglucosamine) and PhoP (phosphate sensing) indirectly modulate coelichelin expression through iron availability sensors [3] [8].
While no GBL receptor is directly encoded within the cch cluster, γ-butyrolactones (GBLs) profoundly influence antibiotic/siderophore regulation in Streptomyces via hierarchical control:
Table 3: γ-Butyrolactone (GBL) Systems Influencing Secondary Metabolism in Actinobacteria
GBL System | Producer | Receptor Protein | Target BGCs | Effect on Siderophores |
---|---|---|---|---|
A-factor | S. griseus | ArpA | Streptomycin | Unknown |
SCB1 | S. coelicolor | ScbR | Actinorhodin, undecylprodigiosin | Indirect (via antibiotic cross-talk) |
Salinipostin | Salinispora spp. | SptR (predicted) | Salinipostin, salinilactones | Unknown |
Im-2 | S. lavendulae | FarA | Showdomycin | Not characterized |
Coelichelin production is likely co-regulated through PhoP, which senses phosphate limitation—a condition coinciding with iron scarcity. PhoP~P may activate cch transcription directly or via GBL intermediaries under low-iron stress [3] [10].
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